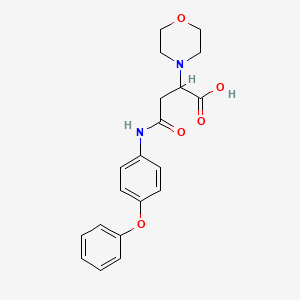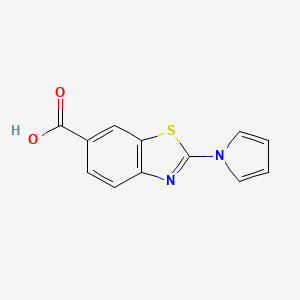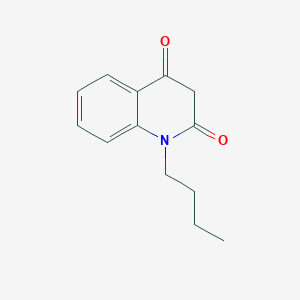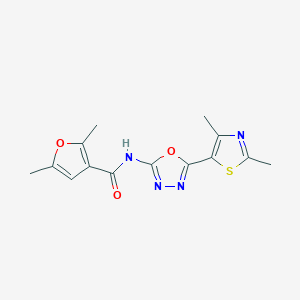![molecular formula C15H20N2O3 B2837028 7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396627-26-1](/img/structure/B2837028.png)
7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide, also known as Dimebolin, is a synthetic compound that has been studied for its potential therapeutic effects on various neurological disorders. It was originally developed as an antihistamine in the 1970s, but later research revealed its potential as a cognitive enhancer and neuroprotective agent.
Scientific Research Applications
Lignin Model Compounds Study
A study reviewed the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, suggesting the importance of understanding the chemical behavior of complex organic compounds in aqueous solutions containing acid. This research contributes to the broader field of lignin chemistry and its applications in biofuel production and material science (T. Yokoyama, 2015).
Hydroxycinnamic Acids Study
Research on hydroxycinnamic acids (HCAs) examined their in vitro antioxidant activity and structure-activity relationships (SARs). This review highlights the potential of HCAs and their derivatives in developing new antioxidant molecules, showcasing the importance of SAR studies in medicinal chemistry and pharmaceuticals (N. Razzaghi-Asl et al., 2013).
Antioxidant Activity Methods
A comprehensive review focused on various tests used to determine the antioxidant activity of compounds. This study is crucial for understanding how antioxidants can be accurately measured and evaluated for potential therapeutic and industrial applications, particularly in food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).
Polydimethylsiloxane (PDMS) and Copolymers
An extensive review on polydimethylsiloxane and its copolymers covers synthesis, characterization, surface modifications, and applications in medical devices, elastomers, antifoaming agents, and other uses. This research underlines the versatility of PDMS in various industrial applications, highlighting its role in advancing material science (Q. Zaman et al., 2019).
properties
IUPAC Name |
7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-14(2)19-10-15(11-20-14)8-17(9-15)13(18)16-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKSGJJHNLQNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)NC3=CC=CC=C3)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

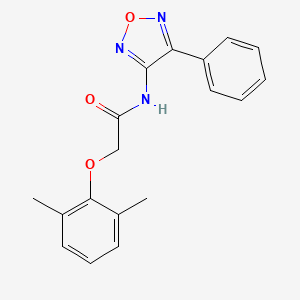
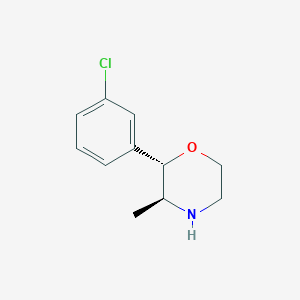
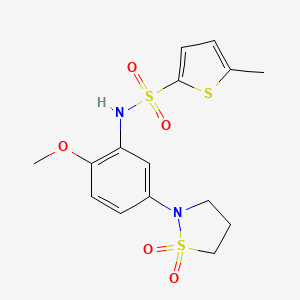
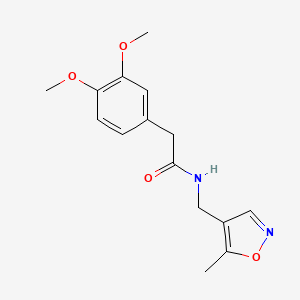
![N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2836952.png)
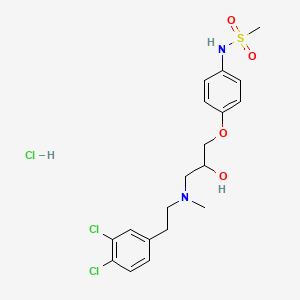
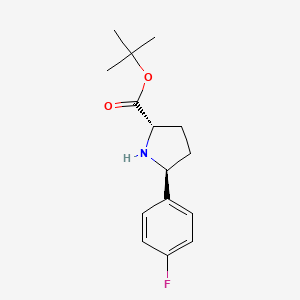
![N-allyl-1-(4-{[(4-fluorophenyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B2836957.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2836958.png)

